molecular formula C19H26ClNO B15061599 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride

Cat. No.: B15061599
M. Wt: 319.9 g/mol
InChI Key: DQFHVQCKGOMJAH-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group, a methylphenyl group, and a phenol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methylphenyl with 4-(dimethylamino)butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then subjected to hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a chemical compound with the formula C19H26ClNO and a molecular weight of 319.9 g/mol. It is a white solid primarily used in pharmaceutical research. The compound is a phenol derivative with a dimethylamino group, contributing to its biological activity and potential therapeutic applications. The structure includes a butyl chain linked to a phenolic ring, making it significant for its pharmacological properties.

Pharmaceutical Applications

This compound is mainly used in the pharmaceutical industry. Research indicates that it exhibits notable biological activities, especially regarding its structural analogs. It is potentially useful in developing drugs targeting mood disorders.

Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These reactions are significant in modifying the compound for enhanced biological activity or stability in pharmaceutical formulations.

Pharmacodynamics and Pharmacokinetics
Interaction studies of this compound focus on its pharmacodynamics and pharmacokinetics.

Structural Analogs
Several compounds share structural features or biological activity with this compound.

Compound NameStructural FeaturesUnique Aspects
DoxepinTricyclic structure with similar amine groupWell-established antidepressant used clinically
NortriptylineTertiary amine structureKnown for fewer sedative effects compared to Doxepin
DesipramineSecondary amineSelective norepinephrine reuptake inhibitor
AmitriptylineTricyclic structureStrong sedative effects; used for chronic pain

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol
  • **2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Acetate

Uniqueness

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride, also known by its CAS number 94432-54-9, is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and biological activities. It is a derivative of phenol, featuring a dimethylamino group that significantly contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C19H26ClNO
  • Molecular Weight : 319.9 g/mol
  • Appearance : White solid

The compound's structure consists of a butyl chain linked to a phenolic ring, which is essential for its biological activity. The dimethylamino group enhances its interaction with biological targets, potentially influencing various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in relation to its structural analogs. Key areas of interest include:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential applications in treating infections.
  • Antidepressant Effects : As a by-product of Doxepin, an established antidepressant, this compound may share similar mechanisms of action related to mood regulation.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression.

The pharmacodynamics of this compound involve several mechanisms:

  • Receptor Binding : The dimethylamino group facilitates binding to neurotransmitter receptors, which may contribute to its antidepressant effects.
  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which are crucial in signaling pathways for cell growth and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low micromolar concentrations, indicating strong efficacy .
  • Antidepressant Mechanisms : Research exploring the structural similarity between this compound and Doxepin revealed that both compounds affect serotonin and norepinephrine reuptake inhibitors (SNRIs), suggesting potential for mood enhancement .
  • Kinase Inhibition Study : A recent investigation found that the compound inhibited SRC and ABL1 kinases with IC50 values of 52 nM and 25 nM respectively, demonstrating selectivity against cancer cell lines . This highlights its potential role as a targeted therapy in oncology.

Comparative Analysis with Structural Analogs

The following table summarizes the biological activities of selected structural analogs compared to this compound:

Compound NameBiological ActivityIC50 Values (nM)Notes
DoxepinAntidepressant50Established SNRI
Compound AAntimicrobial30Similar structure
Compound BKinase Inhibitor40Related pharmacophore

Properties

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21;/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3;1H

InChI Key

DQFHVQCKGOMJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O.Cl

Origin of Product

United States

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